

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromo-6-fluorobenzamide*

Cat. No.: *B177151*

[Get Quote](#)

2-Bromo-6-fluorobenzamide is a halogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic placement of three distinct functional groups—a bromine atom, a fluorine atom, and a primary amide—on a benzene ring makes it a uniquely valuable and versatile intermediate. The bromine atom serves as a highly effective handle for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of carbon-carbon and carbon-nitrogen bonds. The ortho-fluorine atom modulates the electronic properties of the aromatic ring and can influence metabolic stability and binding interactions of derivative molecules. Finally, the benzamide moiety provides a site for further chemical modification or can act as a key pharmacophoric element. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and safe handling of this important chemical entity.

Physicochemical and Structural Data

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and properties of **2-Bromo-6-fluorobenzamide** are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrFNO	[1]
Molecular Weight	218.03 g/mol	[1]
CAS Number	107485-63-2	[1][2]
Appearance	White to off-white solid	N/A
Purity	Typically ≥98%	[1]

Synthesis and Mechanistic Insights

The most direct and common route to **2-Bromo-6-fluorobenzamide** involves the amidation of its corresponding carboxylic acid, 2-bromo-6-fluorobenzoic acid. This precursor is accessible through multi-step syntheses starting from materials like o-fluorobenzonitrile.[3][4][5] The conversion of the carboxylic acid to the primary amide is a robust and high-yielding two-step process that proceeds through an acyl chloride intermediate.

Causality in Experimental Design

The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group. Formation of the acyl chloride using an agent like oxalyl chloride or thionyl chloride is a classic and highly efficient activation strategy. The acyl chloride is significantly more electrophilic than the parent carboxylic acid, rendering it highly susceptible to nucleophilic attack by ammonia. The use of a slight excess of the amidating agent (e.g., ammonium hydroxide) ensures the complete consumption of the acyl chloride and neutralizes the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness under the reaction conditions and its ability to dissolve the starting materials, while the product's potential insolubility can facilitate isolation by filtration.

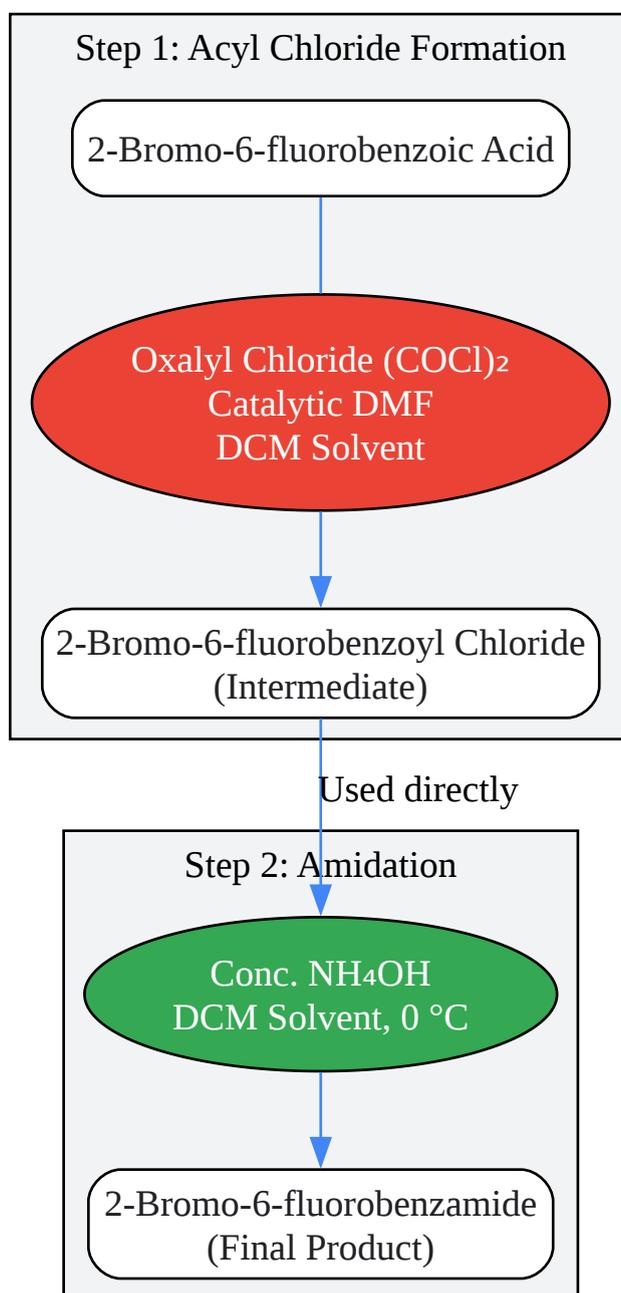
Experimental Protocol: Synthesis from 2-Bromo-6-fluorobenzoic Acid

Step 1: Formation of 2-Bromo-6-fluorobenzoyl chloride

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (under an inert atmosphere, e.g., N₂), add 2-bromo-6-fluorobenzoic acid (1.0 eq).
- Suspend the acid in anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of acid).
- Add oxalyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.
- Stir the mixture at room temperature for 2-4 hours or until gas evolution (CO₂, CO, HCl) ceases and the solution becomes clear.
- Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-bromo-6-fluorobenzoyl chloride, which is often used directly in the next step without further purification.

Step 2: Amidation to form **2-Bromo-6-fluorobenzamide**

- Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add concentrated ammonium hydroxide (NH₄OH, 2.5 eq) dropwise, ensuring the temperature remains below 10 °C. A white precipitate should form immediately.
- Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Filter the solid precipitate and wash thoroughly with cold water to remove ammonium salts.
- Dry the resulting white solid under vacuum to yield **2-Bromo-6-fluorobenzamide**.



[Click to download full resolution via product page](#)

Synthetic workflow for **2-Bromo-6-fluorobenzamide**.

Spectroscopic Characterization Profile

Full characterization by spectroscopic methods is essential for verifying the structure and purity of the synthesized compound. While a publicly available, fully assigned spectrum is not readily

available, the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) data can be reliably predicted based on established principles of spectroscopy.[6]

- ^1H NMR: The aromatic region will display three distinct signals. The proton ortho to the bromine will be a doublet of doublets. The two other aromatic protons will show complex splitting patterns (triplet or doublet of doublets) due to coupling with each other and with the fluorine atom. The two amide protons ($-\text{NH}_2$) will typically appear as a broad singlet.
- ^{13}C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon ($\text{C}=\text{O}$) will be the most downfield signal. The carbon attached to fluorine ($\text{C}-\text{F}$) will appear as a doublet due to one-bond $\text{C}-\text{F}$ coupling, which is typically very large. The carbon attached to bromine ($\text{C}-\text{Br}$) will be shifted upfield relative to an unsubstituted carbon.
- ^{19}F NMR: A single resonance is expected, and its coupling to adjacent protons can provide further structural confirmation.
- IR Spectroscopy: Key signals include N-H stretching bands for the primary amide (typically two bands around $3100\text{-}3500\text{ cm}^{-1}$), a strong $\text{C}=\text{O}$ (amide I band) stretch around $1650\text{-}1680\text{ cm}^{-1}$, and $\text{C}-\text{F}$ and $\text{C}-\text{Br}$ stretching bands in the fingerprint region.

Predicted Spectroscopic Data for 2-Bromo-6-fluorobenzamide

Technique	Expected Signals (in CDCl_3)
^1H NMR	δ $\sim 7.5\text{-}7.2$ (m, 3H, Ar-H), δ $\sim 6.0\text{-}6.5$ (br s, 2H, $-\text{NH}_2$)
^{13}C NMR	δ ~ 165 ($\text{C}=\text{O}$), δ ~ 160 (d, $^1\text{JCF} \approx 250\text{ Hz}$, $\text{C}-\text{F}$), δ $\sim 115\text{-}135$ (multiple signals, Ar-C), δ ~ 115 ($\text{C}-\text{Br}$)
IR (cm^{-1})	$\sim 3350, 3170$ (N-H stretch), ~ 1660 ($\text{C}=\text{O}$ stretch), ~ 1250 ($\text{C}-\text{F}$ stretch)

Reactivity and Applications in Drug Development

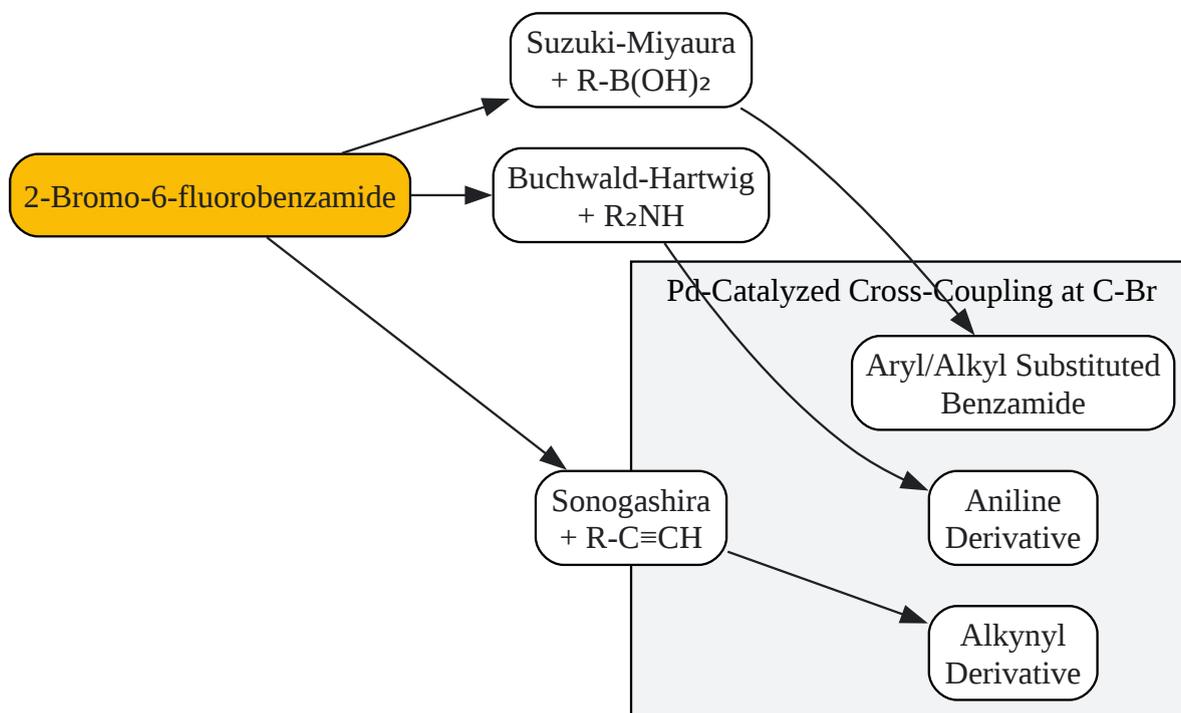
2-Bromo-6-fluorobenzamide is primarily utilized as a versatile intermediate for constructing more complex molecules. Its value lies in the orthogonal reactivity of its functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most exploited reactive site on the molecule. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.^{[7][8]}

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl, heteroaryl, or alkyl groups. This is a foundational method for building molecular complexity.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the synthesis of substituted anilines which are prevalent in pharmaceuticals.^[9]
- Heck Reaction: Coupling with alkenes to form substituted styrenes.^[10]
- Sonogashira Coupling: Reaction with terminal alkynes to introduce C-C triple bonds.

The choice between a bromo- and chloro-substituted precursor is critical; C-Br bonds are generally more reactive in the key oxidative addition step of the catalytic cycle than C-Cl bonds, often allowing for milder reaction conditions and broader substrate scope.^[9]



[Click to download full resolution via product page](#)

Key applications in synthetic diversification.

General Protocol: Suzuki-Miyaura Cross-Coupling

- In a reaction vessel, combine **2-Bromo-6-fluorobenzamide** (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
- Purge the vessel with an inert gas (Argon or Nitrogen).
- Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
- Heat the mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

- Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-Bromo-6-fluorobenzamide** is paramount to ensure user safety. The compound is classified as an irritant.

Hazard Class	GHS Hazard Statement
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Irritation	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all personal contact.
- Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.
- Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

Storage and Disposal

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
- **Spills:** In case of a spill, avoid generating dust. Sweep up the material, place it in a sealed container for disposal, and wash the area thoroughly.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-Bromo-6-fluorobenzamide is a high-value synthetic intermediate whose utility is rooted in its trifunctional nature. Its capacity to undergo efficient and selective palladium-catalyzed cross-coupling at the C-Br bond makes it an essential tool for medicinal chemists aiming to construct novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling procedures enables researchers to fully leverage its potential in the development of new therapeutics and other advanced chemical materials.

References

- ChemUniverse. **2-BROMO-6-FLUOROBENZAMIDE** [P86072].
- Wiley-VCH. (2007). Supporting Information. This source provides representative NMR and MS spectral data for complex organic molecules, illustrating common patterns and techniques applicable to the characterization of novel compounds.
- Dayal, A. Exploring 2-Bromo-6-Fluorobenzaldehyde: Properties and Applications.
- ChemIntell. Custom Synthesis of 2-Bromo-6-fluorobenzoic Acid and Derivatives.
- PubChem. 2-Bromo-6-fluorobenzaldehyde. National Center for Biotechnology Information.
- Google Patents. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid.
- Metin, J. (2011). Basic ¹H- and ¹³C-NMR Spectroscopy. Wiley. This book provides foundational principles for interpreting NMR spectra.
- Mesbah Energy. (2021). Spectroscopy ¹³C NMR and ¹H NMR.
- Chen, C., et al. (2021). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. *Beilstein Journal of Organic Chemistry*. This article discusses the reactivity of C-F and C-Br bonds in cross-coupling reactions.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. *Chemical Reviews*. This review highlights the importance of cross-coupling reactions in industrial synthesis.

- MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- MDPI. (2020). Advances in Cross-Coupling Reactions. A collection of articles detailing recent progress in the field of cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemuniverse.com [chemuniverse.com]
- 2. 2-BROMO-6-FLUOROBENZAMIDE | 107485-63-2 [chemicalbook.com]
- 3. 2-Bromo-6-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. CN102795993B - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi-res.com [mdpi-res.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177151#2-bromo-6-fluorobenzamide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com